3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide
Description
3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a phenyl group
Properties
Molecular Formula |
C19H24N4O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[(6-phenylpyridazin-3-yl)oxymethyl]-N-propan-2-ylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C19H24N4O2/c1-14(2)20-19(24)23-11-10-15(12-23)13-25-18-9-8-17(21-22-18)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,20,24) |
InChI Key |
PKFIMGDRNCWIKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CCC(C1)COC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with diketones or other suitable precursors . The pyrrolidine ring is often constructed via cyclization reactions involving amines and aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridafol and pyridate, which also contain the pyridazine ring, are used as herbicides and have similar structural features.
Pyrrolidine Derivatives: Compounds such as prolinol and pyrrolidine-2-one, which feature the pyrrolidine ring, are used in medicinal chemistry for their biological activities.
Uniqueness
3-{[(6-phenylpyridazin-3-yl)oxy]methyl}-N-(propan-2-yl)pyrrolidine-1-carboxamide is unique due to its combination of the pyridazine and pyrrolidine rings, along with the phenyl group. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
